B-Nonylglucoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

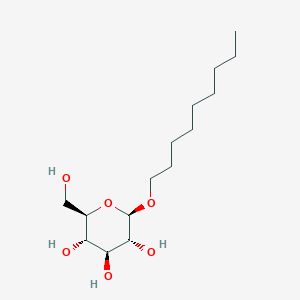

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAPUKLCALRPLH-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312382 | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69984-73-2, 104242-08-2 | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69984-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranoside, nonyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069984732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B-nonylglucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranoside, nonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5TS785PG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration of n-Nonyl-β-D-glucopyranoside

This guide provides a comprehensive technical overview of n-Nonyl-β-D-glucopyranoside, with a primary focus on its critical micelle concentration (CMC). Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of micellization, factors influencing the CMC, robust experimental protocols for its determination, and its applications in biotechnology and pharmaceutical sciences.

Section 1: Introduction to n-Nonyl-β-D-glucopyranoside and Micellization

The Molecular Profile of n-Nonyl-β-D-glucopyranoside

n-Nonyl-β-D-glucopyranoside (B-Nonylglucoside) is a non-ionic surfactant widely employed in the fields of biochemistry and drug formulation.[1][2] Its structure consists of two key moieties: a hydrophilic β-D-glucose headgroup and a hydrophobic nine-carbon alkyl chain (nonyl group). This amphipathic nature—possessing both water-loving and water-fearing regions—is the basis for its surfactant properties and its utility in solubilizing and stabilizing lipophilic molecules, particularly membrane proteins, with minimal denaturation.[3][4]

The Phenomenon of Micellization and the Critical Micelle Concentration (CMC)

In aqueous solutions, surfactant molecules like this compound exhibit unique behavior. At low concentrations, they exist as individual monomers dispersed in the solution. As the concentration increases, these monomers adsorb at interfaces (e.g., air-water or oil-water), reducing the surface tension.

However, once the interface becomes saturated, a remarkable phenomenon occurs: the surfactant monomers begin to self-assemble into spherical aggregates known as micelles . In these structures, the hydrophobic alkyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic glucose headgroups form the outer shell, interacting favorably with water. This process is entropically driven, primarily by the release of structured water molecules from around the hydrophobic chains.

The Critical Micelle Concentration (CMC) is defined as the specific concentration of surfactant at which the formation of micelles begins. Above the CMC, the concentration of free monomers remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[5] The CMC is a crucial parameter, as it dictates the concentration required for effective solubilization, detergency, and stabilization of hydrophobic entities.

Caption: Monomer-to-micelle transition at the CMC.

Section 2: Physicochemical Properties and CMC Value

The utility of this compound is defined by its specific physicochemical properties, which are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₀O₆ | [6] |

| Molecular Weight | 306.4 g/mol | [1][7] |

| Type | Non-ionic Surfactant | [1][3] |

| Critical Micelle Concentration (CMC) in H₂O | ~6.5 mM (0.20% w/v) | [1][4][8] |

| CMC in 0.15M NaCl | ~6.0 mM | [8] |

| CMC in 1M NaCl | ~3.5 mM | [8] |

The established CMC for n-Nonyl-β-D-glucopyranoside in pure water is approximately 6.5 mM .[1][4][8] This value represents the threshold above which the surfactant is effective for applications requiring micellar solubilization, such as the extraction and purification of membrane proteins.

Section 3: Factors Influencing the CMC of n-Nonyl-β-D-glucopyranoside

The CMC is not an immutable constant; it is influenced by the molecular structure of the surfactant and the conditions of the aqueous medium.

-

Alkyl Chain Length (Hydrophobicity) : The length of the hydrophobic tail is a primary determinant of the CMC. An increase in the alkyl chain length leads to a logarithmic decrease in the CMC.[9] This is because longer chains are less soluble in water, which promotes their aggregation into micelles at lower concentrations. For alkyl glucosides, the CMC decreases significantly from octyl (C8) to decyl (C10) to dodecyl (C12) homologues.[1][8]

-

Nature of the Hydrophilic Group : The large, uncharged glucose headgroup of this compound contributes to its relatively low CMC compared to ionic surfactants with similar alkyl chains.[10] Non-ionic surfactants generally have lower CMCs than their ionic counterparts because there is no electrostatic repulsion between the headgroups in the micelle, making aggregation more favorable.[9]

-

Effect of Temperature : For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC.[9] This is often attributed to the dehydration of the hydrophilic headgroups, which reduces their solubility and promotes micellization. However, this effect is typically modest within standard experimental temperature ranges.

-

Addition of Electrolytes : Unlike ionic surfactants, whose CMCs are dramatically lowered by the addition of salt (due to the shielding of headgroup repulsion), non-ionic surfactants like this compound are only minimally affected by moderate electrolyte concentrations.[7][9] High salt concentrations can have a "salting-out" effect, slightly lowering the CMC by reducing the solubility of the hydrophobic tail.[8]

Caption: Key factors influencing the Critical Micelle Concentration.

Section 4: Experimental Determination of CMC

The determination of the CMC is a critical step in characterizing any surfactant. The underlying principle of most methods is to monitor a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation. Two robust and widely accepted methods are detailed below.

Protocol 1: Surface Tensiometry

Principle: This classic method relies on the fact that surfactants reduce the surface tension of a solvent. Below the CMC, increasing the surfactant concentration causes a sharp drop in surface tension. Above the CMC, the air-water interface is saturated with monomers, and the surface tension remains relatively constant as additional surfactant forms micelles in the bulk solution.[3] The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of surfactant concentration.[3]

Step-by-Step Methodology:

-

Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity water or the desired buffer.

-

Generate Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Calibrate Tensiometer: Calibrate the surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) with high-purity water.[11]

-

Measure Surface Tension: Starting with the most dilute solution, measure the surface tension of each sample. Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.

-

Equilibration: Allow each solution to equilibrate for a set period before measurement, as it can take time for monomers to diffuse and organize at the interface.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

Determine CMC: The plot will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[12]

Caption: Workflow for CMC determination by surface tensiometry.

Protocol 2: Fluorescence Probe Spectroscopy

Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene , whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[13] In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[5] This change in environment causes a distinct shift in the intensities of certain vibronic peaks in its emission spectrum. Specifically, the ratio of the intensity of the third peak (~383 nm, I₃) to the first peak (~372 nm, I₁) increases significantly.[6] A plot of the I₃/I₁ ratio versus surfactant concentration yields a sigmoidal curve, and the inflection point is taken as the CMC.

Step-by-Step Methodology:

-

Prepare Surfactant Solutions: Prepare a series of this compound dilutions as described for tensiometry.

-

Prepare Pyrene Stock: Prepare a concentrated stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).[6]

-

Spike Samples with Probe: To a fixed volume of each surfactant dilution (e.g., 1 mL), add a very small, constant volume of the pyrene stock solution (e.g., 1.5 µL) to achieve a final pyrene concentration in the low micromolar range.[6] The organic solvent should be minimal to avoid affecting micellization.

-

Incubate: Gently mix and incubate the samples in the dark to allow for pyrene partitioning and equilibration.

-

Set Spectrofluorometer: Set the excitation wavelength to ~334 nm. Set the emission scan range from 350 nm to 450 nm.[6]

-

Acquire Spectra: Record the fluorescence emission spectrum for each sample.

-

Data Analysis: For each spectrum, determine the fluorescence intensities of the first (I₁) and third (I₃) major vibronic peaks. Calculate the I₃/I₁ ratio.

-

Determine CMC: Plot the I₃/I₁ ratio on the y-axis against the surfactant concentration (or log C) on the x-axis. Fit the data to a sigmoidal (Boltzmann) function. The center of the sigmoid, representing the sharpest change, corresponds to the CMC.[13]

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Section 5: Applications in Research and Drug Development

Knowledge of the CMC of this compound is paramount for its effective application.

-

Membrane Protein Solubilization: Its primary use is in the extraction and purification of integral membrane proteins.[5] Researchers must work at concentrations well above the CMC to ensure a sufficient population of micelles is available to encapsulate the hydrophobic transmembrane domains of the protein, effectively extracting it from the lipid bilayer in a soluble, and often functional, state.[4]

-

Protein Crystallization: this compound is used to maintain membrane proteins in a monodisperse, soluble state suitable for structural biology studies, including X-ray crystallography. The micelle size and properties are critical for forming well-ordered crystals.

-

Drug Formulation and Delivery: As a non-ionic and biocompatible surfactant, this compound and related alkyl glucosides are explored for their potential in solubilizing poorly water-soluble drugs, enhancing their bioavailability in pharmaceutical formulations.

-

Micellar Electrokinetic Chromatography (MEKC): this compound can be used to create a pseudostationary micellar phase in capillary electrophoresis for the separation of neutral molecules and drug enantiomers.[6]

Section 6: Conclusion

n-Nonyl-β-D-glucopyranoside is a valuable non-ionic surfactant defined by a critical micelle concentration of approximately 6.5 mM in aqueous solution. This parameter is the cornerstone for its application in science, dictating the concentration at which it effectively solubilizes hydrophobic molecules. Understanding the factors that influence the CMC and the robust methodologies for its determination—such as surface tensiometry and fluorescence spectroscopy—are essential for leveraging the full potential of this surfactant in membrane protein research, structural biology, and pharmaceutical development. The protocols and principles outlined in this guide provide a self-validating framework for the accurate characterization and application of this compound.

References

- 1. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

- 2. New fluorescence method for the determination of the critical micelle concentration by photosensitive monoazacryptand derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. [Determination of critical micelle concentration of alkyl polyglucoside (APG) nonionic surfactant aqueous system by multi-peaks Gaussian fitting of visible absorption spectra line shape] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scialert.net [scialert.net]

- 12. journals.stmjournals.com [journals.stmjournals.com]

- 13. researchgate.net [researchgate.net]

B-Nonylglucoside chemical structure and properties

An In-depth Technical Guide to n-Nonyl-β-D-glucopyranoside: Structure, Properties, and Applications

Introduction

n-Nonyl-β-D-glucopyranoside, often referred to as B-Nonylglucoside, is a non-ionic surfactant that has become an indispensable tool in modern biochemistry, structural biology, and pharmaceutical sciences.[1][2] As a member of the alkyl glucoside family, it possesses a unique amphiphilic architecture, combining a hydrophilic glucose headgroup with a hydrophobic nine-carbon alkyl tail.[3] This structure grants it excellent detergent properties, allowing it to effectively solubilize biological membranes while being exceptionally mild and non-denaturing to sensitive protein structures.[1][4] Unlike many harsh ionic detergents that can irreversibly damage proteins, this compound excels at breaking lipid-lipid and lipid-protein interactions without disrupting the crucial protein-protein interactions that define native biological complexes.[4] Its well-defined chemical properties, particularly its high critical micelle concentration (CMC), make it readily removable from samples, a critical feature for functional reconstitution and crystallization studies.[5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and core applications of this compound for researchers, scientists, and drug development professionals.

Section 1: Chemical Structure and Synthesis

The efficacy of this compound stems directly from its molecular structure. It is composed of a polar β-D-glucopyranoside headgroup linked via a glycosidic bond to a nonpolar nine-carbon alkyl chain. This amphipathic nature is the foundation of its surfactant activity.

-

IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol[6]

Synthesis Routes

The synthesis of alkyl glucosides like this compound can be achieved through both chemical and enzymatic pathways.

-

Chemical Synthesis: Traditional methods often involve the Koenigs-Knorr reaction, where a protected glucose derivative (e.g., 2,3,4,6-tetra-acetyl-bromo-glucose) is reacted with nonanol in the presence of a catalyst, such as zinc oxide or historically, more expensive silver salts.[8] The reaction is followed by a deacetylation step (e.g., using sodium methoxide) to yield the final product.[8] This method provides high yields but requires multiple protection-deprotection steps and the use of potentially toxic catalysts.[9]

-

Enzymatic Synthesis: A more environmentally benign approach utilizes β-glucosidase enzymes to catalyze the glycosidic bond formation.[9] This can be performed via two main strategies:

-

Reverse Hydrolysis: The enzyme operates in a low-water environment, shifting the equilibrium from hydrolysis towards synthesis.

-

Transglycosylation: A glycosyl donor (like another glucoside) is used to transfer the glucose moiety to nonanol.[10] This method is highly stereoselective, directly producing the β-anomer, and avoids the need for protecting groups.[9]

-

Section 2: Physicochemical Properties

The utility of this compound is defined by its physicochemical properties, which dictate its behavior in aqueous solutions and its interaction with biological macromolecules. These properties are summarized in the table below.

| Property | Value | Significance for Application | Source(s) |

| Molecular Weight | 306.40 g/mol | Affects diffusion rates and calculations for molar concentrations. | [6][7][11] |

| Appearance | White crystalline powder/solid | Indicates purity and ease of handling. It is known to be hygroscopic. | [1][2][12] |

| Classification | Non-ionic surfactant | Lacks a net charge, making it less denaturing and non-interactive with ion-exchange resins. | [1][4][12] |

| Critical Micelle Concentration (CMC) | ~6.5 mM (0.20% w/v) in H₂O | Defines the threshold for micelle formation, essential for solubilization. A high CMC allows for easy removal by dialysis. | [4][13] |

| Aggregation Number | ~133 | The average number of monomers in a single micelle, influencing the size of the micelle-protein complex. | [13] |

| Solubility | Soluble in water (≥20%), ethanol, DMSO, and DMF. | High aqueous solubility is crucial for preparing stock solutions and use in biological buffers. | [12][13][14] |

The Importance of Critical Micelle Concentration (CMC)

The CMC is arguably the most critical parameter for a detergent's application. Below the CMC, this compound exists as individual monomers in solution. As the concentration increases to and above the CMC, the monomers spontaneously self-assemble into spherical structures called micelles. In these micelles, the hydrophobic nonyl tails are sequestered in the core, away from the aqueous environment, while the hydrophilic glucose headgroups form the outer surface. This micellar structure is what enables the solubilization of hydrophobic molecules, such as the transmembrane domains of proteins.

Section 3: Core Applications in Research and Development

Solubilization and Purification of Membrane Proteins

The primary application of this compound is the gentle extraction and purification of integral membrane proteins from their native lipid bilayer environments.[2][15] Its mechanism is highly effective: the detergent monomers insert into the cell membrane, disrupting the lipid bilayer and forming mixed micelles containing lipids, detergent, and the protein of interest. The non-ionic nature of the detergent preserves the native conformation and activity of the protein far better than ionic detergents like SDS.[4]

The relatively high CMC of this compound is a key advantage. After solubilization, the detergent concentration can be easily lowered below the CMC via dialysis or gel filtration, which is crucial for subsequent functional assays or reconstitution experiments.[5][16]

-

Cell Harvesting: Grow cells to the desired density. Harvest by centrifugation (e.g., 500 x g for 5 minutes) and wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors). Allow cells to swell on ice for 15-20 minutes. Lyse the cells using a Dounce homogenizer or sonication.

-

Membrane Isolation: Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing this compound at a concentration well above its CMC (e.g., 1-2% w/v, which is ~33-65 mM). The optimal detergent-to-protein ratio often needs to be determined empirically.

-

Incubation: Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C to allow for complete solubilization.

-

Clarification: Centrifuge the solubilized mixture at high speed (100,000 x g for 1 hour) to pellet any unsolubilized material.

-

Purification: The supernatant now contains the solubilized membrane proteins within this compound micelles. This fraction can be immediately used for downstream purification techniques like affinity or size-exclusion chromatography.[17]

Reconstitution of Proteins into Artificial Membranes

For functional studies, it is often necessary to re-insert purified membrane proteins into a controlled lipid environment, such as liposomes. This compound is ideal for this process.[16] The purified protein-detergent complex is mixed with phospholipids that have also been solubilized by the detergent. The detergent is then slowly removed by dialysis, gel filtration, or adsorption onto hydrophobic beads. As the detergent concentration falls below the CMC, the phospholipids self-assemble into a bilayer (forming proteoliposomes), into which the membrane protein correctly inserts.[5]

Applications in Structural Biology and Chromatography

This compound is frequently used in the crystallization of membrane proteins for X-ray crystallography and cryo-electron microscopy.[14] The small, uniform micelles it forms can create a stable, homogeneous environment that is conducive to forming well-ordered crystals.

Furthermore, its properties are leveraged in analytical techniques. In micellar electrokinetic chromatography, this compound is used as a chiral surfactant to create a pseudostationary phase for the separation of drug enantiomers.[14]

Section 4: Considerations in Drug Formulation and Delivery

While not typically used as a primary drug delivery vehicle itself, the fundamental properties of this compound make it relevant to pharmaceutical formulation. As a non-toxic, biodegradable surfactant, it can act as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability.[12] Its ability to interact with lipid membranes suggests potential as a permeation enhancer in topical or transdermal drug delivery systems. Its mildness and biocompatibility are significant advantages over many synthetic surfactants used in commercial formulations.[3][12]

Section 5: Safety, Handling, and Storage

This compound is classified as an irritant. Users should adhere to standard laboratory safety protocols to minimize risk.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Handling: Always handle with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[18] Avoid generating dust and work in a well-ventilated area or fume hood.[19]

-

Storage: this compound is hygroscopic and should be stored in a tightly sealed container at -20°C for long-term stability.[1]

Conclusion

n-Nonyl-β-D-glucopyranoside is a powerful and versatile non-ionic detergent that has earned its place as a staple reagent in life sciences research and development. Its unique combination of effective solubilization power and gentle, non-denaturing action makes it superior for the isolation, purification, and functional analysis of membrane proteins. Supported by well-characterized physicochemical properties, including an advantageously high CMC, this compound provides scientists with a reliable tool to unlock the complexities of membrane biology and advance the frontiers of drug discovery.

References

- 1. N-NONYL-BETA-D-GLUCOPYRANOSIDE | 69984-73-2 [chemicalbook.com]

- 2. cube-biotech.com [cube-biotech.com]

- 3. portal.research.lu.se [portal.research.lu.se]

- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 5. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]

- 6. Nonyl beta-D-glucopyranoside | C15H30O6 | CID 155448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]

- 9. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GSRS [precision.fda.gov]

- 12. jeslyee.com [jeslyee.com]

- 13. Anatrace.com [anatrace.com]

- 14. caymanchem.com [caymanchem.com]

- 15. avantiresearch.com [avantiresearch.com]

- 16. nbinno.com [nbinno.com]

- 17. Extraction and Purification of Membrane Proteins - Creative Proteomics [creative-proteomics.com]

- 18. cdn.anatrace.com [cdn.anatrace.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

B-Nonylglucoside surfactant properties and mechanism of action

An In-Depth Technical Guide to n-Nonyl-β-D-glucopyranoside: Properties and Mechanism of Action in Membrane Protein Research

Introduction to n-Nonyl-β-D-glucopyranoside (NG)

n-Nonyl-β-D-glucopyranoside, also known as β-Nonylglucoside, is a non-ionic surfactant widely employed by researchers in biochemistry and molecular biology.[1][2][3] Its molecular structure consists of a hydrophilic glucose headgroup and a nine-carbon hydrophobic alkyl chain (nonyl). This amphipathic nature—possessing both water-loving and fat-loving regions—is the foundation of its utility.[4]

As a member of the alkyl glucoside family of detergents, n-Nonyl-β-D-glucopyranoside is prized for its "mild," non-denaturing characteristics.[1] Unlike harsh ionic detergents that can unfold proteins and destroy their function, non-ionic detergents like NG are adept at breaking the lipid-lipid and lipid-protein interactions that hold membranes together, while leaving crucial protein-protein interactions intact.[4] This property makes it an invaluable tool for the delicate task of extracting integral membrane proteins from their native lipid bilayer environment, preserving their structural integrity and biological activity for downstream functional and structural studies, including protein crystallization.[5][6]

Physicochemical and Surfactant Properties

The efficacy of a surfactant is defined by a set of key physicochemical parameters. These values dictate the behavior of the surfactant in aqueous solution and determine its suitability for specific applications. The properties of n-Nonyl-β-D-glucopyranoside are summarized below.

| Property | Value | Significance |

| Molecular Formula | C₁₅H₃₀O₆[3] | Defines the elemental composition of the molecule. |

| Molecular Weight | 306.40 g/mol [5] | Influences diffusion rates and is used in molar concentration calculations. |

| Classification | Non-ionic Surfactant[4][5] | Lacks a net charge, making it "mild" and less likely to denature proteins. Its behavior is minimally affected by salt concentration.[4] |

| Critical Micelle Concentration (CMC) | ~6.5 mM (in H₂O)[5][6][7] | The concentration at which surfactant monomers begin to self-assemble into micelles. Working above the CMC is essential for solubilization. |

| Aggregation Number | ~133[7] | The average number of individual surfactant molecules that form a single micelle. This influences the size and geometry of the micelle. |

| Hydrophilic-Lipophilic Balance (HLB) | ~11.7 (Calculated) | An empirical scale indicating the balance between the hydrophilic and lipophilic portions. Values between 8-16 are typical for oil-in-water emulsifiers and detergents.[8] |

| Krafft Point | Not Applicable | The Krafft point is the temperature at which the solubility of an ionic surfactant equals its CMC. For most non-ionic surfactants like NG, this concept is not relevant as their solubility typically decreases with increasing temperature (a characteristic defined by a "cloud point").[9] |

Mechanism of Action in Biological Systems

The utility of n-Nonyl-β-D-glucopyranoside stems from its ability to form micelles and interact with the lipid components of biological membranes.

Micelle Formation

In an aqueous solution below its Critical Micelle Concentration (CMC), n-Nonyl-β-D-glucopyranoside exists as individual molecules (monomers). As the concentration increases to and beyond the CMC, the surfactant monomers spontaneously self-assemble into spherical structures called micelles. This process is entropically driven; the hydrophobic nonyl tails cluster together in the core of the micelle, minimizing their contact with water, while the hydrophilic glucose headgroups form the outer shell, readily interacting with the aqueous environment.[4]

Membrane Protein Solubilization and Stabilization

The primary application of n-Nonyl-β-D-glucopyranoside is the extraction of integral membrane proteins from the lipid bilayer. This is a multi-stage process that leverages the surfactant's amphipathic properties to create a mimic of the native membrane environment.[4][10]

-

Partitioning: At concentrations below the CMC, detergent monomers partition into the lipid bilayer of the cell membrane.

-

Membrane Saturation: As the concentration increases, the membrane becomes saturated with detergent molecules, leading to the disruption of lipid-lipid interactions and destabilization of the bilayer.

-

Solubilization: At or above the CMC, the bilayer disintegrates. Mixed micelles containing lipids, detergent, and the target membrane protein are formed.[11]

-

Stabilization: The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by a surrounding torus of detergent molecules, forming a stable protein-detergent complex.[11][12] This complex is now soluble in aqueous buffers, allowing for its purification and characterization.

Key Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property and can be determined by observing the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is common and reliable.

Objective: To determine the CMC of n-Nonyl-β-D-glucopyranoside by measuring the surface tension of solutions at varying concentrations.

Principle: Below the CMC, adding more surfactant causes a sharp decrease in the surface tension of the water. Above the CMC, the interface is saturated with monomers, and additional surfactant molecules form micelles in the bulk solution, causing the surface tension to remain relatively constant. The CMC is the concentration at the inflection point of this curve.

Materials:

-

n-Nonyl-β-D-glucopyranoside (high purity)

-

High-purity water (e.g., deionized or distilled)

-

Precision balance

-

Volumetric flasks and pipettes

-

Surface Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of n-Nonyl-β-D-glucopyranoside well above the expected CMC (e.g., 50 mM). Accurately weigh the surfactant and dissolve it in a known volume of high-purity water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a range both below and above the expected 6.5 mM CMC (e.g., 0.1, 0.5, 1, 2, 4, 6, 8, 10, 15, 20 mM).

-

Tensiometer Calibration & Preparation: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the platinum ring or plate is meticulously cleaned before each measurement (e.g., by rinsing with high-purity water and flaming).

-

Measurement:

-

Begin by measuring the surface tension of the pure water as a baseline.

-

Proceed to measure the surface tension of each prepared dilution, starting from the most dilute and moving to the most concentrated.

-

Ensure the solution is at a constant, recorded temperature and is well-mixed before each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting graph should show two distinct linear regions.

-

Fit straight lines to the data points in both regions. The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

-

Protocol 2: Solubilization of an Integral Membrane Protein

This protocol provides a general framework for extracting a target membrane protein. Optimization of detergent concentration, buffer composition, and incubation time is critical for each specific protein.

Objective: To extract a target integral membrane protein from a cellular membrane preparation in a soluble, stable form.

Materials:

-

Cell pellet or tissue expressing the target protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitor cocktail)

-

Solubilization Buffer (Lysis buffer + a specific concentration of n-Nonyl-β-D-glucopyranoside)

-

Homogenizer (e.g., Dounce or sonicator)

-

High-speed centrifuge or ultracentrifuge

-

Spectrophotometer or Western blot equipment for analysis

Methodology:

-

Membrane Preparation:

-

Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.

-

Lyse the cells using mechanical disruption (e.g., Dounce homogenization or sonication) on ice.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Lysis Buffer to remove residual soluble proteins. Re-pellet by ultracentrifugation.

-

-

Solubilization Screening (Optimization):

-

To find the optimal detergent-to-protein ratio, resuspend the membrane pellet in Lysis Buffer to a known total protein concentration (e.g., 5-10 mg/mL).

-

Aliquot the membrane suspension into several tubes. Add n-Nonyl-β-D-glucopyranoside from a concentrated stock to achieve a range of final concentrations (e.g., 0.5% to 2.0% w/v, which is well above the CMC).

-

Incubate the mixtures on a gentle rotator for 1-4 hours at 4°C. The optimal time must be determined empirically.

-

-

Separation of Solubilized Fraction:

-

After incubation, centrifuge the samples at high speed (100,000 x g for 1 hour at 4°C) to pellet the unsolubilized membrane material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins, including the target protein now in a protein-detergent complex.

-

-

Analysis of Solubilization Efficiency:

-

Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) for the presence of the target protein.

-

Methods such as SDS-PAGE followed by Coomassie staining or Western blotting with a specific antibody can be used to determine the condition that yielded the highest amount of soluble target protein.

-

Once optimized, this protocol can be scaled up for purification purposes.

-

References

- 1. cube-biotech.com [cube-biotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. agscientific.com [agscientific.com]

- 5. Nonyl β-D-glucopyranoside =97.0 GC 69984-73-2 [sigmaaldrich.com]

- 6. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. merckmillipore.com [merckmillipore.com]

- 11. cusabio.com [cusabio.com]

- 12. Solubilization of Membrane Proteins [sigmaaldrich.com]

Physical and chemical properties of n-Nonyl-β-D-glucopyranoside

An In-Depth Technical Guide to n-Nonyl-β-D-glucopyranoside: Properties and Applications

Introduction: A Versatile Tool for Membrane Biology

n-Nonyl-β-D-glucopyranoside is a non-ionic detergent that has become an indispensable tool for researchers, particularly in the fields of membrane biochemistry and drug development.[1] Its unique amphiphilic structure, comprising a hydrophilic β-D-glucopyranoside headgroup and a nine-carbon (nonyl) hydrophobic tail, allows it to effectively interact with and solubilize integral membrane proteins from their native lipid bilayer environments.[2] As a "mild" detergent, it is particularly valued for its ability to disrupt lipid-lipid and lipid-protein interactions with minimal disruption to the protein's native structure and function, making it highly suitable for the isolation and subsequent characterization of these challenging biomolecules.[3][4]

This guide provides a comprehensive overview of the core physical and chemical properties of n-Nonyl-β-D-glucopyranoside, details its critical role in membrane protein science, and offers standardized protocols for its application.

Core Physicochemical Properties

The utility of n-Nonyl-β-D-glucopyranoside is defined by its specific physicochemical characteristics. These properties dictate its behavior in aqueous solutions and its efficacy in interacting with biological membranes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O₆ | [3][5][6][7][8][9][10][11] |

| Molecular Weight | 306.4 g/mol | [5][6][7][9][10] |

| CAS Number | 69984-73-2 | [3][5][6][7][8][11] |

| Appearance | White crystalline solid/powder | [1][3][11] |

| Purity | ≥95% to >99.5% (grade dependent) | [1][3][6][7] |

| Critical Micelle Concentration (CMC) in H₂O | ~6.5 mM (0.20%) | [3][5][7][12] |

| CMC in 0.15M NaCl | ~6 mM | [5][7][12] |

| CMC in 1M NaCl | ~3.5 mM | [5][7][12] |

| Aggregation Number | ~133 | [5][7][12] |

| Melting Point | 70°C | [4][11] |

| Solubility (in water at 0-5°C) | ≥ 20% | [5][7][8][12] |

| Solubility (in other solvents) | DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 5 mg/ml | [6] |

| Storage & Stability | Store at -20°C; Stable for ≥ 4 years | [6][11] |

The Chemistry Behind the Function

Amphiphilic Nature and Self-Assembly

The defining characteristic of n-Nonyl-β-D-glucopyranoside is its amphiphilicity. The molecule consists of two distinct regions: a polar, hydrophilic head (the sugar group) and a nonpolar, hydrophobic tail (the alkyl chain). In aqueous environments, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tails and water.

Critical Micelle Concentration (CMC) and Micellization

At low concentrations, the surfactant exists as monomers in solution. As the concentration increases, it reaches a critical point—the Critical Micelle Concentration (CMC)—where the monomers spontaneously self-assemble into spherical structures called micelles.[13] In a micelle, the hydrophobic tails are sequestered in the core, away from water, while the hydrophilic heads form the outer surface, readily interacting with the aqueous environment.

The CMC is a crucial parameter for any detergent. For n-Nonyl-β-D-glucopyranoside, the CMC is approximately 6.5 mM in pure water.[3][5][7][12] This value is significantly influenced by ionic strength; for instance, in the presence of 1M NaCl, the CMC decreases to about 3.5 mM, as the salt ions shield the electrostatic repulsion between the polar head groups, favoring micelle formation at a lower concentration.[5][7][12]

Aggregation Number

The aggregation number refers to the average number of surfactant monomers that constitute a single micelle. For n-Nonyl-β-D-glucopyranoside, this number is approximately 133.[5][7][12] This parameter, along with the CMC, defines the size and properties of the micelles, which are the primary functional units for solubilizing membrane proteins.

The Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its CMC.[13] Below the Krafft point, the surfactant's solubility is too low to form micelles, rendering it ineffective as a solubilizing agent.[13] Therefore, experiments involving n-Nonyl-β-D-glucopyranoside must be conducted at temperatures above its Krafft point to ensure the presence of functional micelles.

Core Applications in Research and Drug Discovery

The primary application of n-Nonyl-β-D-glucopyranoside is the solubilization and stabilization of integral membrane proteins for functional and structural studies.[1][6]

Mechanism of Membrane Protein Solubilization

Membrane proteins are embedded within the cell's lipid bilayer. To study them in isolation, they must be extracted from this native environment. This is achieved by introducing a detergent at a concentration above its CMC.

-

Membrane Disruption: Detergent monomers partition into the lipid bilayer, disrupting its structure.

-

Protein-Detergent Complex Formation: The hydrophobic tails of the detergent molecules displace the native lipid molecules surrounding the transmembrane domains of the protein.

-

Solubilization: A "belt" of detergent molecules forms around the hydrophobic regions of the protein, creating a soluble protein-detergent complex that can be purified and studied in an aqueous buffer.

Advantages in Protein Crystallization and Structural Biology

The small, uniform micelles formed by n-Nonyl-β-D-glucopyranoside are advantageous for structural biology. They create a homogeneous, stable environment around the solubilized protein, which is conducive to the formation of well-ordered crystals required for X-ray crystallography.

Other Scientific Uses

Beyond membrane protein research, n-Nonyl-β-D-glucopyranoside has been employed in micellar electrokinetic chromatography for the separation of drug enantiomers, showcasing its versatility in analytical chemistry.[6]

Experimental Protocols: A Practical Guide

Determining the Critical Micelle Concentration (CMC)

The CMC is a fundamental property that should be verified for each batch of detergent, especially if buffer conditions are altered. Surface tensiometry is a common and reliable method.

Principle: The surface tension of a solution decreases as the concentration of a surfactant increases. Once micelles begin to form, the concentration of free monomers in the solution remains constant, and the surface tension plateaus. The point of inflection on a plot of surface tension versus surfactant concentration corresponds to the CMC.

Step-by-Step Methodology:

-

Prepare a Concentrated Stock Solution: Accurately weigh n-Nonyl-β-D-glucopyranoside powder and dissolve it in the desired buffer (e.g., deionized water, PBS) to create a stock solution well above the expected CMC (e.g., 50 mM). Ensure complete dissolution.

-

Create a Dilution Series: Prepare a series of dilutions from the stock solution, spanning a concentration range both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Calibrate the Tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water.

-

Measure Surface Tension: Measure the surface tension of each dilution, starting from the most dilute sample and progressing to the most concentrated to minimize cross-contamination. Allow the reading to stabilize for each measurement.

-

Analyze the Data: Plot the measured surface tension (in mN/m) against the logarithm of the surfactant concentration. The data will typically show two linear regions. The intersection of these lines provides the value of the CMC.

Conclusion

n-Nonyl-β-D-glucopyranoside stands out as a robust and versatile non-ionic detergent. Its well-defined physicochemical properties—particularly its moderate CMC, high solubility, and mild nature—make it an exceptional choice for the solubilization, purification, and stabilization of membrane proteins. For researchers and drug development professionals, a thorough understanding of these properties is paramount for designing effective experiments and unlocking the secrets of membrane-bound biological systems.

References

- 1. cube-biotech.com [cube-biotech.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. N-NONYL-BETA-D-GLUCOPYRANOSIDE | 69984-73-2 [chemicalbook.com]

- 5. Anatrace.com [anatrace.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Nonyl beta-D-glucopyranoside | C15H30O6 | CID 155448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. N-NONYL-BETA-D-GLUCOPYRANOSIDE | 69984-73-2 [amp.chemicalbook.com]

- 12. Anatrace.com [anatrace.com]

- 13. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

A Senior Application Scientist's Guide to the Amphiphilic Nature of n-Nonyl-β-D-glucopyranoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

n-Nonyl-β-D-glucopyranoside (NGB) is a non-ionic detergent renowned for its gentle yet effective properties in membrane biology and pharmaceutical sciences. Its utility is fundamentally derived from its amphiphilic character—a molecular architecture comprising a polar glucopyranoside head group and a nonpolar nine-carbon alkyl tail. This dual nature dictates its self-assembly in aqueous solutions into micelles, a process critical for its function. This guide provides an in-depth examination of the molecular basis of NGB's amphiphilicity, details its physicochemical properties, presents field-proven experimental protocols for its characterization, and explores its primary applications in membrane protein science and drug formulation.

Introduction: The Principle of Amphiphilicity and the Utility of NGB

Amphiphilicity, the possession of both hydrophilic (water-loving) and lipophilic (fat-loving) properties, is the defining characteristic of surfactants. In an aqueous environment, these molecules minimize the energetically unfavorable contact between their hydrophobic regions and water by self-assembling into supramolecular structures like micelles.

n-Nonyl-β-D-glucopyranoside is a member of the alkyl polyglucoside (APG) family, a class of surfactants synthesized from renewable resources like fatty alcohols and glucose.[1] Unlike ionic detergents which can be denaturing, NGB's non-ionic nature makes it exceptionally mild, preserving the structural and functional integrity of delicate biological macromolecules.[2][3] This property has established NGB as a detergent of choice for the solubilization, purification, and crystallization of membrane proteins, which are notoriously challenging to study outside their native lipid environment.[4][5] Furthermore, its biocompatibility and low toxicity profile make it a valuable excipient in drug delivery systems.[6][7]

Molecular Architecture of n-Nonyl-β-D-glucopyranoside

The behavior of NGB is a direct consequence of its molecular structure. It consists of two covalently linked moieties with opposing affinities for water:

-

The Hydrophilic Headgroup: A β-D-glucopyranoside ring. The multiple hydroxyl (-OH) groups on this sugar ring are highly polar and readily form hydrogen bonds with water, conferring aqueous solubility.

-

The Hydrophobic Tail: A nine-carbon alkyl chain (nonyl group). This hydrocarbon tail is nonpolar and entropically driven to avoid contact with water, a phenomenon known as the hydrophobic effect.

This distinct separation of polarity within a single molecule is the essence of its amphiphilic power.

Physicochemical Properties and Self-Assembly

The hydrophobic effect is the primary driving force for the self-assembly of NGB molecules in water. Below a specific concentration, NGB exists primarily as monomers. However, as the concentration increases, the system minimizes free energy by sequestering the hydrophobic tails away from water, leading to the spontaneous formation of micelles.[8]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which micelle formation begins. It is a crucial parameter for any surfactant.[8] Above the CMC, the concentration of free monomers remains relatively constant, and additional surfactant molecules predominantly form micelles.[8] Knowledge of the CMC is vital because it dictates the concentration needed for applications like protein solubilization and ensures that enough free monomer is available to interact with membranes before forming micelles.[8]

The table below summarizes the key physicochemical properties of NGB.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₀O₆ | [5][9] |

| Molecular Weight | 306.40 g/mol | [2] |

| Description | Non-ionic surfactant | [2] |

| Appearance | White powder/crystalline solid | [5] |

| Critical Micelle Conc. (CMC) | ~6.5 mM in H₂O | [2][3] |

| Aggregation Number (Nₐ) | ~133 | [10] |

| Solubility | Soluble in Ethanol, DMSO, DMF | [5] |

Experimental Characterization of Amphiphilicity

The defining amphiphilic properties of NGB, particularly its CMC, can be precisely determined through several robust biophysical techniques. Here, we detail the causality and methodology behind three standard laboratory protocols.

Method 1: Surface Tensiometry for CMC Determination

Causality & Rationale: Surfactant monomers adsorb at the air-water interface, orienting their hydrophobic tails towards the air and their hydrophilic heads towards the water. This adsorption disrupts the cohesive energy of water at the surface, thereby reducing surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the formation of micelles in the bulk phase provides an alternative, energetically favorable state for additional monomers. Consequently, the surface tension ceases to decrease significantly, creating a distinct inflection point when plotted against the logarithm of the concentration.[8][11] This inflection point is the CMC.

Experimental Protocol: Wilhelmy Plate Method

-

Preparation: Prepare a stock solution of NGB (e.g., 100 mM) in a high-purity aqueous buffer (e.g., PBS, pH 7.2). Ensure all glassware is impeccably clean to avoid contamination.

-

Instrument Setup: Calibrate a surface tensiometer equipped with a platinum Wilhelmy plate according to the manufacturer's instructions.

-

Initial Measurement: Measure the surface tension of the pure buffer to establish a baseline.

-

Titration: Use an automated dosing unit to perform a concentration series. Start with the pure buffer in the measurement vessel. Incrementally add small aliquots of the NGB stock solution, allowing the system to equilibrate while stirring gently between additions.

-

Data Acquisition: Record the surface tension at each concentration. Modern tensiometers can perform this process automatically.[8]

-

Data Analysis: Plot the measured surface tension (γ) versus the logarithm of the NGB concentration (log C).

-

CMC Determination: The resulting plot will show two linear regions. The CMC is determined from the intersection of the regression lines fitted to the steeply sloping region (pre-CMC) and the relatively flat plateau region (post-CMC).[8][11]

Method 2: Fluorescence Spectroscopy with a Hydrophobic Probe

Causality & Rationale: This technique leverages a hydrophobic fluorescent probe, most commonly pyrene, whose spectral properties are highly sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic emission spectrum. When micelles form above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[12] This environmental shift causes a distinct change in the vibrational fine structure of pyrene's fluorescence emission spectrum, particularly in the ratio of the first and third vibronic peaks (I₁/I₃). A plot of this ratio against the surfactant concentration reveals a sigmoidal curve, with the inflection point indicating the CMC.[13][14]

Experimental Protocol: Pyrene Fluorescence Assay

-

Reagent Preparation:

-

Prepare a stock solution of NGB (e.g., 100 mM) in the desired aqueous buffer.

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone (e.g., 1 mM).

-

-

Sample Preparation:

-

Create a series of dilutions of the NGB stock solution in the buffer, covering a concentration range well below and above the expected CMC (e.g., 0.1 mM to 20 mM).

-

To a set of fluorescence cuvettes, add a small aliquot of the pyrene stock solution and evaporate the solvent completely, leaving a thin film of pyrene. The final pyrene concentration should be low (e.g., 0.2–1.0 µM) to avoid excimer formation.[12]

-

Add the prepared NGB dilutions to the pyrene-coated cuvettes and mix thoroughly. Allow the samples to equilibrate (e.g., for several hours or overnight) to ensure pyrene partitioning reaches equilibrium.

-

-

Spectrofluorometer Setup: Set the excitation wavelength to ~335 nm. Set the emission scan range from ~350 nm to 500 nm.

-

Data Acquisition: Measure the fluorescence emission spectrum for each sample in the concentration series.

-

Data Analysis: For each spectrum, record the intensity of the first vibronic peak (I₁, around 373 nm) and the third vibronic peak (I₃, around 384 nm).

-

CMC Determination: Plot the intensity ratio I₁/I₃ (or sometimes I₃/I₁) against the logarithm of the NGB concentration. Fit the data to a sigmoidal (Boltzmann) function. The center of the transition in the resulting curve corresponds to the CMC.

Method 3: Dynamic Light Scattering (DLS) for Micelle Sizing

Causality & Rationale: DLS measures the hydrodynamic radius (Rₙ) of particles in a solution. Below the CMC, the solution contains only small, rapidly diffusing NGB monomers, which are typically too small to be accurately measured by DLS. Above the CMC, the formation of much larger, slower-diffusing micelles leads to a significant increase in the light scattering signal.[15][16] DLS can confirm the presence of micelles and provide their average size and size distribution (polydispersity). The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity, which are caused by the Brownian motion of the particles.[17][18]

Experimental Protocol: Micelle Size Analysis

-

Sample Preparation: Prepare a solution of NGB at a concentration significantly above its CMC (e.g., 20-25 mM) in a suitable buffer.

-

Filtration: Filter the sample through a low protein-binding syringe filter (e.g., 0.22 µm or smaller) directly into a clean, dust-free DLS cuvette. This step is critical to remove dust and other large aggregates that would otherwise dominate the scattering signal.

-

Instrument Setup: Place the cuvette in the DLS instrument and allow it to thermally equilibrate to the desired temperature (e.g., 25°C).[17]

-

Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument's software will analyze the correlation function of the scattering intensity fluctuations.

-

Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic radius from the measured diffusion coefficient.[18] The output will typically provide the Z-average diameter and a polydispersity index (PDI). For NGB micelles, one would expect a low PDI, indicating a relatively monodisperse population.

Applications in Research and Drug Development

The well-defined amphiphilic nature of NGB underpins its utility in two major scientific fields.

Membrane Protein Solubilization and Stabilization

Mechanism: Membrane proteins are embedded in the hydrophobic lipid bilayer of cells. To isolate them for functional or structural studies, this native environment must be replaced. NGB achieves this by partitioning into the membrane, disrupting lipid-lipid and lipid-protein interactions.[2] As the concentration of NGB increases, the bilayer is progressively dismantled, and the membrane protein is encapsulated within a detergent micelle. The hydrophobic tails of the NGB molecules in the micelle associate with the protein's transmembrane domains, while the hydrophilic glucose heads face the aqueous buffer, keeping the entire protein-detergent complex soluble and stable.[2][3]

Drug Formulation and Delivery

Many promising therapeutic compounds are poorly water-soluble, which severely limits their bioavailability and clinical application. Alkyl glycosides like NGB can address this challenge through micellar encapsulation.[19]

Mechanism: When a hydrophobic drug is introduced to an aqueous solution of NGB above its CMC, the drug molecules spontaneously partition into the lipophilic core of the micelles. This process effectively solubilizes the drug in the aqueous medium. The resulting drug-loaded micelles act as nanoscale carriers, which can improve drug stability, increase solubility, and potentially facilitate transport across biological barriers.[20]

Conclusion

The amphiphilic nature of n-nonyl-β-D-glucopyranoside is the cornerstone of its scientific and pharmaceutical importance. Its simple yet elegant molecular design—a hydrophilic sugar head and a hydrophobic alkyl tail—drives its self-assembly into well-defined micelles. This behavior allows it to act as a gentle and effective solubilizing agent for membrane proteins and as a valuable excipient for enhancing the solubility of hydrophobic drugs. A thorough understanding of its physicochemical properties, particularly the CMC, and the application of robust characterization techniques are essential for leveraging its full potential in research and development.

References

- 1. News - History of Alkyl Polyglycosides-Developments in industry [brillachem.com]

- 2. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. nanotrun.com [nanotrun.com]

- 7. Investigations on the effects of alkyl polyglucosides on development and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. Nonyl beta-D-glucopyranoside | C15H30O6 | CID 155448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anatrace.com [anatrace.com]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. muser-my.com [muser-my.com]

- 18. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 19. Drug-glycosidation and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Aggregation Number and Micelle Size of n-Nonyl-β-D-glucopyranoside

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physicochemical properties of n-Nonyl-β-D-glucopyranoside (B-Nonylglucoside). We will delve into the principles of its self-assembly and provide detailed, field-proven methodologies for characterizing its aggregation number and micelle size—critical parameters for its effective application, particularly in the solubilization, purification, and structural analysis of membrane proteins.

Introduction: The Role of this compound in Modern Biosciences

n-Nonyl-β-D-glucopyranoside is a non-ionic detergent valued for its mild, non-denaturing properties.[1][2] Its molecular structure, featuring a nine-carbon hydrophobic alkyl chain and a hydrophilic glucose headgroup, allows it to effectively shield the hydrophobic domains of membrane proteins from the aqueous environment, thereby preserving their native conformation and biological activity.[2][3]

The utility of any detergent is fundamentally governed by its self-assembly behavior in solution. Above a specific concentration, the Critical Micelle Concentration (CMC) , individual detergent monomers spontaneously assemble into colloidal aggregates known as micelles .[4][5] The average number of monomers in a single micelle is termed the Aggregation Number (Nagg) , which directly influences the Micelle Size .[6][7] An accurate understanding and empirical determination of these parameters are not merely academic; they are prerequisites for designing successful experiments, ensuring reproducibility, and correctly interpreting results in applications ranging from membrane protein crystallization to drug delivery systems.[3][8]

Key Physicochemical Properties

The behavior of this compound is defined by several key parameters, which can be influenced by experimental conditions such as temperature and buffer composition.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O₆ | [9] |

| Molecular Weight | 306.40 g/mol | [1][9] |

| Critical Micelle Concentration (CMC) in H₂O | ~6.5 mM (0.20%) | [1][10][11] |

| CMC in 0.15M NaCl | ~6.0 mM | [10][11] |

| CMC in 1M NaCl | ~3.5 mM | [10][11] |

| Aggregation Number (Nagg) | ~133 | [10][11] |

The Science of Micellization: From Monomers to Supramolecular Assemblies

The formation of micelles is an entropically driven process. Below the CMC, this compound monomers exist freely in solution. As the concentration increases to the CMC, the hydrophobic alkyl chains organize to minimize their contact with water, forming a sequestered core. Simultaneously, the hydrophilic glucose headgroups arrange on the exterior, creating a water-soluble supramolecular structure.[12][13] This transition is a dynamic equilibrium, crucial for the detergent's function.

Figure 1: Monomer-to-micelle transition at the Critical Micelle Concentration (CMC).

Experimental Determination of Micelle Size and Aggregation Number

No single technique provides a complete picture of micellar properties. Therefore, a multi-faceted approach is often necessary. Here, we detail three authoritative methods: Dynamic Light Scattering (DLS), Static Light Scattering (SLS), and Steady-State Fluorescence Quenching.

Dynamic Light Scattering (DLS) for Micelle Size (Hydrodynamic Radius)

Expertise & Experience: DLS is a powerful, non-invasive technique for measuring the hydrodynamic radius (Rh) of particles in solution.[14] It measures the rate of diffusion of micelles undergoing Brownian motion, which is directly related to their size through the Stokes-Einstein equation.[5][15] The key to accurate DLS measurements is meticulous sample preparation to avoid contaminants like dust, which can overwhelm the signal from the much smaller micelles.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound in the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at a concentration at least 2-5 times the CMC (e.g., 20 mM).

-

Filtration (Self-Validation): The solution MUST be filtered to remove dust and other aggregates. Use a 0.02 µm or 0.1 µm syringe filter (e.g., Whatman Anotop) directly into a clean, dust-free DLS cuvette. This step is self-validating; an unfiltered sample will show erratic, high-intensity spikes and a large polydispersity index (PDI), indicating contamination.

-

Instrument Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate at a controlled temperature (e.g., 25°C) for at least 10-15 minutes. Temperature stability is critical as the solvent viscosity, a key parameter in the Stokes-Einstein equation, is temperature-dependent.[16]

-

Data Acquisition: Perform the measurement using instrument settings optimized for small particles. Modern instruments often automate angle selection and acquisition time.[16] Collect data over multiple runs to ensure statistical validity.

Data Analysis & Interpretation:

The instrument's software calculates the translational diffusion coefficient (D) from the fluctuations in scattered light intensity. The hydrodynamic radius (Rh) is then determined using the Stokes-Einstein equation:

Rh = kBT / 6πηD

Where:

-

kB is the Boltzmann constant.

-

T is the absolute temperature.

-

η is the dynamic viscosity of the solvent.

-

D is the translational diffusion coefficient.

A low Polydispersity Index (PDI < 0.2) indicates a monodisperse population of micelles, validating the quality of the sample preparation and the measurement.

Figure 2: Standard workflow for determining micelle hydrodynamic radius using DLS.

Static Light Scattering (SLS) for Aggregation Number

Expertise & Experience: SLS measures the time-averaged intensity of scattered light, which is directly proportional to the weight-averaged molecular weight (Mw) of the scattering particles.[17][18] By determining the Mw of the micelle, the aggregation number can be calculated by dividing it by the molecular weight of a single monomer. This method provides an absolute measure of Nagg.

Experimental Protocol:

-

Solution Preparation: Prepare a series of at least 5-6 concentrations of this compound above the CMC in the desired buffer. The concentration range should be carefully chosen to observe a linear response.

-

Filtration: As with DLS, each concentration must be rigorously filtered (0.02 µm or 0.1 µm filter) to remove dust.

-

Refractive Index Increment (dn/dc): The dn/dc value for this compound in the specific buffer and temperature is required. This constant must be either measured separately using a differential refractometer or obtained from a reliable source. For this compound, a typical value is ~0.1504 mL/g.[10][11]

-

Data Acquisition: Measure the excess Rayleigh ratio (intensity of scattered light) for each concentration at a fixed angle (typically 90°).

Data Analysis & Interpretation:

The data are analyzed using the Debye equation for particles small enough to be considered Rayleigh scatterers:

Kc / Rθ = 1/Mw + 2A₂c

Where:

-

K is an optical constant that includes the dn/dc value.

-

c is the concentration of the surfactant above the CMC.

-

Rθ is the excess Rayleigh ratio.

-

Mw is the weight-averaged molecular weight of the micelle.

-

A₂ is the second virial coefficient, describing micelle-solvent interactions.

A Debye plot of Kc/Rθ versus c is constructed. The y-intercept of the linear fit is equal to 1/Mw.

Aggregation Number (Nagg) Calculation:

Nagg = Mw (micelle) / Mw (monomer)

Figure 3: A Debye plot from SLS data yields the micelle molecular weight (Mw).

Steady-State Fluorescence Quenching for Aggregation Number

Expertise & Experience: This is a classic, robust, and widely cited method for determining Nagg.[6][19] It relies on solubilizing a fluorescent probe and a quencher molecule within the micellar phase. The probability of a probe being quenched depends on the distribution of quenchers among the micelles, which follows Poisson statistics. This distribution is directly related to the concentration of micelles, allowing for the calculation of Nagg.[20][21]

Trustworthiness: The protocol's validity rests on the critical assumption that both the probe and quencher partition almost exclusively into the micelles, with negligible concentrations in the aqueous phase.[21][22] The choice of pyrene as the probe and a hydrophobic molecule like Coumarin 153 or cetylpyridinium chloride as the quencher generally satisfies this condition.[20][21]

Experimental Protocol:

-

Stock Solution Preparation:

-

Surfactant: Prepare a concentrated stock of this compound (e.g., 50 mM) in the desired buffer.

-

Probe: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at ~1 mM.

-

Quencher: Prepare a stock solution of a suitable quencher (e.g., Coumarin 153) in the same solvent at ~5-10 mM.

-

-

Sample Series Preparation:

-

In a series of vials, add a small, identical aliquot of the pyrene stock solution. Evaporate the solvent completely under a stream of nitrogen. This leaves a thin film of the probe.